molecular formula C22H18N4O3S B2610592 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 838101-16-9

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2610592
CAS RN: 838101-16-9
M. Wt: 418.47
InChI Key: HVZASZSQZRLVTF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, a pyridine, a sulfanyl group, and a 1,4-benzodioxin. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole and pyridine rings. The sulfanyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The benzimidazole and pyridine rings are aromatic and planar, which could contribute to the compound’s stability and reactivity. The sulfanyl group is a good nucleophile and could be involved in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the benzimidazole or pyridine rings, or nucleophilic substitution involving the sulfanyl group .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the benzimidazole and pyridine rings could contribute to its aromaticity and stability, while the sulfanyl group could influence its reactivity .

Scientific Research Applications

Intramolecular Cyclization and Synthesis

Research by Savchenko et al. (2020) explored the intramolecular cyclization of compounds related to 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, leading to the formation of pyridin-2(1H)-ones. This process involves the conversion of these compounds into pyridin-2(1H)-ones containing a divalent sulfur atom bonded to a heterocyclic ring. Such transformations have implications in synthesizing heterocyclic compounds with potential biological activities (Savchenko et al., 2020).

Crystal Structure Analysis

Studies by Subasri et al. (2016, 2017) on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have focused on their crystal structures. These studies reveal that these compounds have a folded conformation about the methylene C atom of the thioacetamide bridge. Understanding the crystal structures of such compounds is crucial for developing new materials and drugs (Subasri et al., 2016); (Subasri et al., 2017).

Enzyme Inhibitory Potential

Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties, which are structurally related to the compound . This research provides insights into the development of potential therapeutic agents targeting specific enzymes, such as alpha-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Alternative Products in Chemical Reactions

Research by Krauze et al. (2007) on the synthesis of related compounds has led to the discovery of alternative products in chemical reactions. This research contributes to the understanding of reaction mechanisms and the development of new synthetic pathways for related compounds (Krauze et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The benzimidazole and pyridine rings are common in many pharmaceutical compounds and could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the compound’s specific biological activity and potential therapeutic applications. This could involve in vitro and in vivo testing, as well as further chemical analysis .

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-20(24-14-7-8-18-19(12-14)29-11-10-28-18)13-30-22-15(4-3-9-23-22)21-25-16-5-1-2-6-17(16)26-21/h1-9,12H,10-11,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZASZSQZRLVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(C=CC=N3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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